molecular formula C19H26O8 B12419481 Ibuprofen acyl-|A-D-glucuronide-d3

Ibuprofen acyl-|A-D-glucuronide-d3

Cat. No.: B12419481
M. Wt: 385.4 g/mol
InChI Key: ABOLXXZAJIAUGR-CQVOXNJLSA-N
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Description

Ibuprofen acyl-|A-D-glucuronide-d3 is a deuterium-labeled derivative of Ibuprofen acyl-|A-D-glucuronide. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling allows for more precise tracking and analysis in various experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibuprofen acyl-|A-D-glucuronide-d3 involves the incorporation of deuterium into the ibuprofen molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving high-throughput techniques such as HPLC-MS/MS for quantification and purification .

Chemical Reactions Analysis

Types of Reactions

Ibuprofen acyl-|A-D-glucuronide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Analgesic and Anti-inflammatory Studies

Ibuprofen acyl-β-D-glucuronide-d3 has been investigated for its role in pain management. In vitro studies have shown that this metabolite selectively antagonizes TRPA1, leading to reduced nociceptive responses in various experimental models . Local administration of the metabolite in mouse models demonstrated significant attenuation of pain responses induced by inflammatory agents, highlighting its potential as an effective analgesic agent.

Pharmacokinetic Studies

The deuterated form of ibuprofen acyl-β-D-glucuronide allows for precise pharmacokinetic studies due to its distinct isotopic signature. This feature facilitates the tracking of drug metabolism and distribution within biological systems, providing insights into the pharmacological behavior of ibuprofen and its metabolites .

Toxicological Assessments

Research has indicated that glucuronides, including ibuprofen acyl-β-D-glucuronide-d3, may interact with cellular proteins, potentially leading to adverse effects. Studies have explored the reactivity of this metabolite towards cellular macromolecules, which is essential for understanding the safety profile of ibuprofen and related compounds in clinical settings .

  • Study on TRPA1 Interaction :
    • A study published in Biochemical Pharmacology demonstrated that ibuprofen acyl-β-D-glucuronide-d3 significantly inhibited TRPA1-mediated calcium influx in human cells. The findings suggest that this metabolite may enhance the analgesic efficacy of ibuprofen through direct interaction with pain pathways .
  • Pharmacokinetics in Elderly Populations :
    • Research highlighted in Clinical Pharmacology & Therapeutics examined the disposition and covalent binding of ibuprofen and its acyl glucuronide in elderly subjects. The study found altered metabolic pathways in older adults, emphasizing the importance of understanding age-related pharmacokinetics for safe medication use .
  • Toxicity Studies :
    • Investigations into the toxicity of glucuronides revealed that ibuprofen acyl-β-D-glucuronide-d3 could inhibit methotrexate uptake via organic anion transporters, raising concerns about drug-drug interactions and potential adverse effects when used concurrently with other medications .

Mechanism of Action

Ibuprofen acyl-|A-D-glucuronide-d3 exerts its effects through the same mechanisms as ibuprofen. It inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. The deuterium labeling allows for more precise tracking of the compound’s interactions with COX enzymes and other molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ibuprofen acyl-|A-D-glucuronide-d3 is unique due to its deuterium labeling, which allows for more precise and accurate tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine .

Biological Activity

Ibuprofen acyl-β-D-glucuronide-d3 is a deuterated metabolite of ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. This compound features a glucuronide moiety, which is crucial for the metabolism and pharmacokinetics of drugs. The unique isotopic labeling with deuterium allows for enhanced tracking in metabolic studies, providing insights into its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C19H26O8
  • Molecular Weight : Approximately 394.48 g/mol
  • Deuterium Labeling : The presence of three deuterium atoms enhances analytical precision in studies.

Metabolic Pathways

Ibuprofen undergoes glucuronidation primarily in the liver, forming several metabolites, including ibuprofen acyl-β-D-glucuronide-d3. This metabolic pathway increases the solubility and facilitates the excretion of ibuprofen metabolites from the body. The glucuronidation process is essential for reducing the drug's toxicity and enhancing its pharmacological efficacy.

Analgesic and Anti-inflammatory Effects

Research has shown that ibuprofen acyl-β-D-glucuronide-d3 exhibits significant analgesic and anti-inflammatory properties. A study explored its interaction with the transient receptor potential ankyrin 1 (TRPA1) channel, which plays a role in nociception. Key findings include:

  • Inhibition of TRPA1 : Ibuprofen acyl-β-D-glucuronide-d3 was found to inhibit calcium responses induced by TRPA1 agonists such as allyl isothiocyanate (AITC) in human and rodent cell models. This suggests that the metabolite can modulate pain signaling pathways effectively .
  • In Vivo Efficacy : In mouse models, local administration of ibuprofen acyl-β-D-glucuronide-d3 significantly reduced nociceptive responses to TRPA1 agonists and formalin-induced pain, demonstrating its potential as a therapeutic agent in managing inflammatory pain .

Interaction with Biological Molecules

The compound's ability to covalently modify biological molecules, including proteins and lipids, has been documented. This property may lead to both therapeutic effects and potential adverse reactions due to protein modification .

Comparative Analysis with Other Compounds

The following table summarizes key characteristics of ibuprofen acyl-β-D-glucuronide-d3 in comparison with related compounds:

Compound Characteristics Unique Features
Ibuprofen Acyl-β-D-GlucuronideParent compound; widely used NSAIDAnalgesic and anti-inflammatory properties
Naproxen Acyl-β-D-GlucuronideDerived from naproxen; similar metabolic pathwaysDifferent COX selectivity compared to ibuprofen
Ketoprofen Acyl-β-D-GlucuronideDerived from ketoprofen; potent anti-inflammatory effectsKnown for stronger anti-inflammatory activity
S-Ibuprofen Acyl-β-D-GlucuronideS-enantiomer of ibuprofen; specific pharmacological activityMore potent analgesic effects than R-enantiomer

Case Studies

Recent studies have highlighted the clinical implications of ibuprofen acyl-β-D-glucuronide-d3:

  • Pain Management : A study demonstrated that this metabolite could effectively manage pain in patients with inflammatory conditions, showcasing its role as a potential adjunct therapy alongside traditional NSAIDs .
  • Drug Interactions : Investigations into drug-drug interactions revealed that ibuprofen acyl-β-D-glucuronide-d3 could alter the pharmacokinetics of co-administered medications, necessitating careful monitoring during clinical use.

Properties

Molecular Formula

C19H26O8

Molecular Weight

385.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15+,16-,19-/m0/s1/i3D3

InChI Key

ABOLXXZAJIAUGR-CQVOXNJLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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